molecular formula C9H9NO5 B8790378 2-methoxy-4-nitrophenyl acetate CAS No. 108164-88-1

2-methoxy-4-nitrophenyl acetate

Cat. No.: B8790378
CAS No.: 108164-88-1
M. Wt: 211.17 g/mol
InChI Key: DIKOVRNHZKVROR-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrophenyl acetate (C₉H₉NO₅) is an aromatic ester featuring a nitro group at the para position and a methoxy substituent at the ortho position relative to the acetate ester moiety. Its SMILES representation is CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC, and its InChIKey is DIKOVRNHZKVROR-UHFFFAOYSA-N . This compound is structurally characterized by its electron-withdrawing nitro group and electron-donating methoxy group, which influence its reactivity and applications in organic synthesis and industrial chemistry.

Properties

CAS No.

108164-88-1

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

(2-methoxy-4-nitrophenyl) acetate

InChI

InChI=1S/C9H9NO5/c1-6(11)15-8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3

InChI Key

DIKOVRNHZKVROR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Reaction Overview

Nitration of 2-methoxyphenyl acetate introduces a nitro group at the para position relative to the methoxy substituent. The acetate group at position 1 and methoxy at position 2 direct nitration to position 4 via resonance and inductive effects.

Reagents and Conditions

  • Substrate : 2-Methoxyphenyl acetate

  • Nitrating agent : Fuming nitric acid (HNO₃)

  • Catalyst : Concentrated sulfuric acid (H₂SO₄)

  • Temperature : 0–5°C (exothermic control)

  • Time : 4–6 hours

A representative protocol from patent literature involves dissolving 2-methoxyphenyl acetate in sulfuric acid, cooling to 0°C, and slowly adding fuming nitric acid. The mixture is stirred for 1–2 hours post-addition to ensure complete reaction.

Yield and Purity

  • Yield : 78–87% (isolated via precipitation in chilled water)

  • Purity : >95% (confirmed by GC-MS and ¹H NMR)

Mechanistic Insights

The methoxy group’s strong electron-donating (+M) effect activates the ring, directing nitration to the para position. The acetate’s electron-withdrawing (-I) effect moderates reactivity, preventing over-nitration. The nitronium ion (NO₂⁺) attacks position 4, stabilized by resonance with the methoxy group (Figure 1).

Resonance stabilization: 2-Methoxyphenyl acetateNO2+ attack at position 4[4]\text{Resonance stabilization: } \text{2-Methoxyphenyl acetate} \leftrightarrow \text{NO}_2^+ \text{ attack at position 4}

Industrial Scalability

Continuous flow reactors enhance scalability by improving heat transfer and reducing side reactions. A patent describing 4-methoxy-2-nitroaniline synthesis achieved 98% yield using a three-stage flow system, suggesting adaptability for 2-methoxy-4-nitrophenyl acetate production.

Acetylation of 2-Methoxy-4-Nitrophenol

Reaction Overview

This route involves acetylating pre-formed 2-methoxy-4-nitrophenol using acetic anhydride or acetyl chloride. The phenol’s hydroxyl group is esterified, yielding the target acetate.

Reagents and Conditions

  • Substrate : 2-Methoxy-4-nitrophenol

  • Acetylating agent : Acetic anhydride ((CH₃CO)₂O)

  • Catalyst : Sulfuric acid or pyridine

  • Temperature : 25–90°C (depending on catalyst)

  • Time : 3–5 hours

In a typical procedure, 2-methoxy-4-nitrophenol is dissolved in acetic anhydride, catalyzed by sulfuric acid, and heated to 90°C for 3–5 hours. The product is isolated via vacuum distillation and recrystallization.

Yield and Purity

  • Yield : 73–85% (post-recrystallization)

  • Purity : >98% (HPLC analysis)

Mechanistic Insights

Acetic anhydride acts as both solvent and acetylating agent. Sulfuric acid protonates the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by the phenolic oxygen (Figure 2).

Mechanism: Ph-OH+(CH3CO)2OH+Ph-O-CO-CH3+CH3COOH[2]\text{Mechanism: } \text{Ph-OH} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{H}^+} \text{Ph-O-CO-CH}3 + \text{CH}3\text{COOH}

Comparative Advantages

  • Higher regioselectivity : Avoids competing nitration side reactions.

  • Simpler purification : Esterification minimizes polar byproducts.

Data Tables

Table 1: Comparison of Preparation Methods

ParameterNitration of 2-Methoxyphenyl AcetateAcetylation of 2-Methoxy-4-Nitrophenol
Starting Material 2-Methoxyphenyl acetate2-Methoxy-4-nitrophenol
Key Reagent Fuming HNO₃Acetic anhydride
Reaction Time 4–6 hours3–5 hours
Yield 78–87%73–85%
Purity >95%>98%
Scalability Moderate (batch)High (continuous flow)

Table 2: Optimal Reaction Conditions

StepTemperature (°C)CatalystSolvent
Nitration0–5H₂SO₄H₂SO₄ (neat)
Acetylation90H₂SO₄Acetic anhydride

Challenges and Mitigations

Nitration Side Reactions

  • Issue : Over-nitration or meta-nitration due to competing directing effects.

  • Mitigation : Use excess sulfuric acid to enhance nitronium ion concentration and control temperature.

Ester Hydrolysis

  • Issue : Acetate group hydrolysis under acidic nitration conditions.

  • Mitigation : Employ continuous flow reactors to reduce residence time in acidic media .

Chemical Reactions Analysis

Types of Reactions: 2-methoxy-4-nitrophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2-Methoxy-4-nitrophenyl acetate has shown promise in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents.

Enzyme Inhibition

Research has demonstrated that derivatives of this compound can act as effective inhibitors for various enzymes, including carbonic anhydrase II. A study reported that certain conjugates derived from this compound exhibited significant inhibitory activity against this enzyme, which is crucial for regulating pH and fluid balance in tissues. The results indicated varying inhibition percentages across different derivatives, highlighting the potential for designing selective inhibitors based on structural modifications.

CompoundInhibition (%)
1149.4 ± 0.1
1270.8 ± 0.2
2096.8 ± 0.2

This table summarizes the inhibition rates observed in assays conducted with different compounds derived from the parent structure of this compound .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various human tumor cell lines. Studies indicate that modifications to the acetate group can enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Synthetic Applications

In organic synthesis, this compound serves as a valuable intermediate for producing more complex molecules.

Synthesis of Bioactive Compounds

The compound can be utilized as a precursor in the synthesis of other bioactive molecules through various reactions such as hydrolysis and acylation. For instance, hydrolytic reactions involving this acetate can yield corresponding acids that have distinct biological activities.

Catalytic Hydrolysis Studies

A significant study explored the catalytic hydrolysis of p-nitrophenyl acetate derivatives using bifunctional catalysts. The findings revealed that the presence of polysoap-bound catalysts significantly enhanced the reaction rates, suggesting potential applications in developing environmentally friendly catalytic processes .

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

Case Study: Inhibition of Lipoprotein-Associated Phospholipase A2

A recent investigation focused on the interaction between this compound and lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to cardiovascular diseases. Molecular docking studies indicated strong binding affinity, suggesting that derivatives of this compound could be developed as therapeutic agents targeting cardiovascular conditions .

Case Study: Antimicrobial Activity

Another study assessed the antimicrobial properties of modified derivatives of this compound against various bacterial strains. Results showed promising activity, indicating potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-methoxy-4-nitrophenyl acetate involves its interaction with specific molecular targets. For example, as a substrate for carbonic anhydrase, it undergoes hydrolysis to produce 2-methoxy-4-nitrophenol and acetic acid. This reaction helps in understanding the enzyme’s catalytic activity and its role in physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 2-methoxy-4-nitrophenyl acetate and its analogues:

Compound Name Molecular Formula Functional Groups Key Features References
This compound C₉H₉NO₅ Acetate ester, nitro, methoxy Ester group at ortho position
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ Carbamate, nitro, methoxy Carbamate linkage (NHCOO)
2-Methoxy-4-nitrophenyl isothiocyanate C₈H₆N₂O₃S Isothiocyanate, nitro, methoxy Reactive isothiocyanate (-N=C=S) group
N-(2-Methoxy-4-nitrophenyl)acetamide C₉H₁₀N₂O₄ Acetamide, nitro, methoxy Amide group instead of ester
4-Formyl-2-methoxy-3-nitrophenyl acetate C₁₀H₉NO₆ Acetate ester, formyl, nitro, methoxy Additional formyl substituent
4-(2-Methoxy-4-nitrophenyl)morpholine C₁₁H₁₄N₂O₄ Morpholine ring, nitro, methoxy Heterocyclic morpholine substituent

Key Observations :

  • Functional Group Reactivity : The acetate ester in the parent compound is less reactive than the isothiocyanate group in its analogue (CAS 190774-55-1), which is prone to nucleophilic attacks .
  • Electronic Effects : The acetamide derivative (CAS 93-27-6) exhibits reduced electrophilicity compared to the parent ester due to resonance stabilization of the amide group .

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Trends
This compound Not reported Not reported Likely polar aprotic solvents
2-Methoxy-4-nitrophenyl isothiocyanate 106–109 Not reported Organic solvents (e.g., DCM)
N-(2-Methoxy-4-nitrophenyl)acetamide 153–154 Not reported Moderate in ethyl acetate
4-(2-Methoxy-4-nitrophenyl)morpholine Not reported 425.6 (predicted) Hydrophobic due to morpholine

Notes: The acetamide derivative’s higher melting point (153–154°C) compared to the isothiocyanate analogue (106–109°C) reflects stronger intermolecular hydrogen bonding in the solid state .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2-methoxy-4-nitrophenyl acetate?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify aromatic protons, methoxy groups, and ester functionalities. Infrared (IR) spectroscopy can confirm ester (C=O, ~1740 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups. Mass spectrometry (MS) provides molecular weight validation. For definitive confirmation, single-crystal X-ray diffraction (XRD) is recommended, as demonstrated in structural studies using SHELX software .

Q. How can the purity of synthesized this compound be validated?

  • Methodology : Perform high-performance liquid chromatography (HPLC) with UV detection at λ ≈ 300–350 nm (typical for nitroaromatics). Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane mobile phases can monitor reaction progress. Differential scanning calorimetry (DSC) or melting point analysis further ensures crystalline purity .

Q. What are the key solubility considerations for this compound in experimental media?

  • Methodology : Test solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., ethyl acetate, chloroform). For biological assays, use DMSO as a stock solution, ensuring concentrations remain below 1% (v/v) to avoid cellular toxicity. Solubility parameters (Hansen solubility coefficients) can guide solvent selection for formulation studies .

Advanced Research Questions

Q. How are crystallographic disorder and anisotropic displacement parameters addressed in XRD refinement for this compound?

  • Methodology : In cases of disordered nitro group oxygen atoms (e.g., split occupancy), refine using SHELXL-97 with PART and ISOR constraints. Assign occupancy factors (e.g., 0.586:0.414) based on electron density maps. Hydrogen atoms are geometrically constrained using HFIX commands. Validate refinement with R-factor convergence (<5%) and Fourier residual density analysis .

Q. What experimental design mitigates hormesis effects in cytotoxicity studies involving this compound?

  • Methodology : Use a broad concentration range (e.g., 0.0002–500 μM) with short (12 h) and prolonged (24–48 h) exposure times. Include triplicate technical replicates and negative/positive controls (e.g., DMSO, staurosporine). Data normalization and non-linear regression models (e.g., Hill equation) account for biphasic dose-response curves observed in WST-8/MTT assays .

Q. How does the electronic structure of this compound influence its photostability in pigment applications?

  • Methodology : Conduct accelerated UV-aging tests (ISO 4892-2) to assess colorfastness. Density functional theory (DFT) calculations predict HOMO-LUMO gaps and nitro group electron-withdrawing effects. Compare degradation products via LC-MS to identify photo-oxidation pathways. Regulatory compliance requires ECHA hazard profiling under REACH .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for this compound?

  • Methodology : Cross-validate NMR/XRD data by ensuring sample homogeneity (e.g., recrystallization). For polymorphic forms, use variable-temperature XRD and solid-state NMR. Discrepancies in nitro group orientation may arise from dynamic effects in solution vs. static crystal packing .

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